molecular formula C11H9NO2 B15200003 (1S,2R)-2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid

(1S,2R)-2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B15200003
M. Wt: 187.19 g/mol
InChI Key: FTHLUIBYGIBEIZ-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2R)-2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative characterized by the presence of a cyanophenyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a cyanophenyl-substituted alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to achieve the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The cyanophenyl group can be reduced to an amine under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of coupling agents like EDCI or DCC.

Major Products

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of amides or esters.

Scientific Research Applications

Chemistry

In chemistry, (1S,2R)-2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands .

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its unique structure can be exploited to develop compounds with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (1S,2R)-2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary, but typically include hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid: The enantiomer of the compound, differing in its stereochemistry.

    2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid: A racemic mixture of the compound.

    2-(4-Methylphenyl)cyclopropane-1-carboxylic acid: A similar compound with a methyl group instead of a cyano group.

Uniqueness

(1S,2R)-2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both a cyanophenyl group and a carboxylic acid group. This combination of features imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

(1S,2R)-2-(4-cyanophenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H9NO2/c12-6-7-1-3-8(4-2-7)9-5-10(9)11(13)14/h1-4,9-10H,5H2,(H,13,14)/t9-,10-/m0/s1

InChI Key

FTHLUIBYGIBEIZ-UWVGGRQHSA-N

Isomeric SMILES

C1[C@H]([C@H]1C(=O)O)C2=CC=C(C=C2)C#N

Canonical SMILES

C1C(C1C(=O)O)C2=CC=C(C=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.